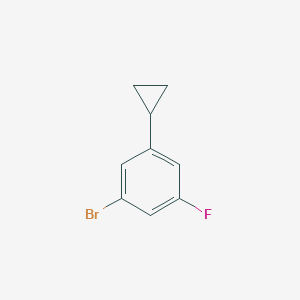

1-Bromo-3-cyclopropyl-5-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-cyclopropyl-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDNDCLSKALKOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 Bromo 3 Cyclopropyl 5 Fluorobenzene and Analogous Structures

Precursor Synthesis and Functionalization Pathways

The assembly of the target molecule hinges on the efficient synthesis of appropriately functionalized precursors. Key starting materials often include substituted fluorobenzenes and bromobenzenes, as well as cyclopropyl-containing building blocks.

Synthetic Approaches to Substituted Fluorobenzenes and Bromobenzenes

The synthesis of substituted fluorobenzenes and bromobenzenes often serves as the initial step in the construction of more complex molecules. For instance, 1-bromo-3-fluorobenzene (B1666201) is a commercially available starting material that can be synthesized through various methods, including the bromination of fluorobenzene. This reaction typically yields a mixture of isomers, with the meta-isomer being one of the products.

A common precursor for meta-disubstituted compounds is 1-bromo-3,5-difluorobenzene. This compound can be prepared from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction, which involves diazotization followed by reaction with a bromide source. bldpharm.com Another approach is the bromination of 1,3-difluorobenzene. bldpharm.com

These halogenated benzene (B151609) derivatives are versatile intermediates. The presence of bromine and fluorine atoms allows for selective functionalization. For example, the bromine atom can participate in cross-coupling reactions, while the fluorine atom influences the electronic properties of the ring.

Generation of Cyclopropyl-Substituted Building Blocks

The introduction of a cyclopropyl (B3062369) moiety onto an aromatic ring is often achieved through the use of cyclopropyl-containing building blocks in cross-coupling reactions. A widely used and effective building block is cyclopropylboronic acid. audreyli.com This reagent can be prepared in good yield from the corresponding Grignard reagent, cyclopropylmagnesium bromide, by reaction with trimethylborate followed by an acidic workup. audreyli.com Cyclopropylboronic acid is an air- and water-stable solid that can be conveniently handled and stored. audreyli.com

Alternative cyclopropyl building blocks include potassium cyclopropyltrifluoroborate, which is also stable and can be used in Suzuki-Miyaura cross-coupling reactions. nih.gov The generation of these building blocks provides a reliable method for incorporating the cyclopropyl group into aromatic systems.

Direct and Indirect Methodologies for Halogenation of Benzene Derivatives

The introduction of a bromine atom at a specific position on the benzene ring is a critical step in the synthesis of 1-bromo-3-cyclopropyl-5-fluorobenzene. This can be achieved through direct electrophilic aromatic substitution or indirect methods such as decarboxylative halogenation.

Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic bromination is a fundamental reaction for the synthesis of aryl bromides. nih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the context of synthesizing 1-bromo-3-cyclopropyl-5-fluorobenzene from a 1-cyclopropyl-3-fluorobenzene (B600083) precursor, the directing effects of both the cyclopropyl and fluoro groups must be considered.

The fluorine atom is a deactivating but ortho-, para-directing group. The cyclopropyl group, on the other hand, is an activating, ortho-, para-directing group. Therefore, the bromination of 1-cyclopropyl-3-fluorobenzene would be expected to yield a mixture of isomers, with the position of bromination being influenced by the interplay of these directing effects. The precise outcome would likely depend on the reaction conditions, including the choice of brominating agent and catalyst. Common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃, or N-bromosuccinimide (NBS). nih.gov

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Br₂/FeBr₃ | Inert solvent (e.g., CCl₄, CH₂Cl₂) | Generally follows directing group effects |

| N-Bromosuccinimide (NBS) | Often used with a proton source (e.g., H₂SO₄) or in polar solvents (e.g., acetonitrile) | Can offer different regioselectivity compared to Br₂/FeBr₃ |

Decarboxylative Halogenation in Fluorinated Aromatic Synthesis

An alternative to direct bromination is decarboxylative halogenation, also known as a Hunsdiecker-type reaction. This method involves the conversion of an aromatic carboxylic acid to the corresponding aryl halide. researchgate.netnih.gov For the synthesis of 1-bromo-3-cyclopropyl-5-fluorobenzene, this would entail the synthesis of 3-cyclopropyl-5-fluorobenzoic acid as a precursor.

The decarboxylative bromination of aromatic acids can be challenging, particularly for electron-rich substrates which may undergo electrophilic bromination on the ring as a side reaction. researchgate.netnih.gov However, recent advancements have led to the development of transition-metal-free methods that are applicable to a range of aromatic and heteroaromatic acids. researchgate.net These reactions often utilize a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), in a suitable solvent like acetonitrile. researchgate.netprinceton.edu

The success of this strategy is contingent on the availability of the corresponding benzoic acid derivative. The synthesis of 3-cyclopropyl-5-fluorobenzoic acid can be accomplished through methods such as the oxidation of a corresponding toluene (B28343) derivative or by carboxylation of an organometallic intermediate.

Cyclopropylation Reactions for Aryl Systems

The formation of the carbon-carbon bond between the cyclopropyl group and the benzene ring is a key transformation. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. audreyli.comugr.es This palladium-catalyzed reaction couples an organoboron compound (such as cyclopropylboronic acid) with an organic halide (such as a bromo- or iodobenzene (B50100) derivative). audreyli.com

A plausible synthetic route to 1-bromo-3-cyclopropyl-5-fluorobenzene involves the Suzuki-Miyaura coupling of 1,3-dibromo-5-fluorobenzene (B75295) with cyclopropylboronic acid. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand can be crucial for achieving high yields, with bulky electron-rich phosphines often being effective. audreyli.com One of the bromine atoms in 1,3-dibromo-5-fluorobenzene would be expected to react selectively, leaving the other for potential further functionalization.

The Suzuki-Miyaura coupling is known for its high functional group tolerance, making it compatible with the fluoro substituent on the benzene ring. audreyli.com The reaction can be carried out in a variety of solvent systems, often including water, which can have an accelerating effect on the reaction rate. audreyli.com

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | 1,3-Dibromo-5-fluorobenzene | Electrophilic coupling partner |

| Organoboron Reagent | Cyclopropylboronic acid, Potassium cyclopropyltrifluoroborate | Nucleophilic coupling partner |

| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyzes the cross-coupling cycle |

| Ligand | Tricyclohexylphosphine (PCy₃) | Stabilizes the palladium catalyst and facilitates the reaction |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Activates the organoboron reagent |

Strategies for Direct Cyclopropyl Attachment to the Aromatic Ring

The direct functionalization of an aromatic C-H bond to install a cyclopropane (B1198618) ring is a highly atom-economical and efficient strategy. Traditional methods often require pre-functionalized starting materials, adding steps and generating waste. Recent advancements have focused on transition-metal-catalyzed C-H activation to achieve this transformation directly.

A notable strategy involves the rhodium(II)-catalyzed C-H bond cyclopropylation. nih.gov This method utilizes a chiral Rh(II) catalyst to react with a diazo reagent and an aromatic substrate. The key to this process is the in situ generation of a chiral donor/acceptor rhodium-carbene from the aromatic C-H bond and a rhodium-carbynoid. nih.gov This intermediate then participates in a cyclopropanation reaction with a suitable alkene, such as styrene. The reaction demonstrates high regioselectivity, diastereoselectivity, and enantioselectivity, favoring electron-rich aromatic rings for the initial electrophilic aromatic substitution step. nih.gov This approach allows for the construction of complex cyclopropane rings directly on aromatic scaffolds, offering a pathway to novel structures that are difficult to access via other methods. nih.gov

Table 1: Research Findings on Rh-Catalyzed Aryl C–H Bond Cyclopropylation

| Catalyst | Reagent | Substrate Scope | Selectivity | Reference |

|---|

Cyclopropanation of Unsaturated Precursors with Carbenes or Carbenoids

A more traditional and widely used approach for forming cyclopropane rings involves the reaction of an alkene with a carbene or a carbenoid species. wikipedia.orglibretexts.org This method is highly effective for synthesizing the cyclopropyl group, which can then be attached to the aromatic ring via other methods.

Several key methods fall under this category:

Simmons-Smith Reaction : This classic reaction utilizes a carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI), to convert alkenes into cyclopropanes. nih.gov The carbenoid is typically generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgorganic-chemistry.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. organicchemistrytutor.com For example, a cis-alkene will yield a cis-substituted cyclopropane. The mechanism is concerted, involving a "butterfly-shaped" transition state where two new carbon-carbon bonds are formed simultaneously. nih.govorganicchemistrytutor.com

Cyclopropanation with Diazo Compounds : Diazomethane (B1218177) (CH₂N₂) can be used to generate the simplest carbene, methylene (B1212753) (:CH₂), upon exposure to light or heat. masterorganicchemistry.comalmerja.net This highly reactive species adds to alkenes in a concerted, stereospecific manner to form cyclopropanes. masterorganicchemistry.com Due to the toxicity and explosive nature of diazomethane, alternative diazo compounds like methyl phenyldiazoacetate are often used as precursors for donor-acceptor carbenes. wikipedia.org

Cyclopropanation with Dihalocarbenes : Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), can be generated by treating a haloform (e.g., chloroform, CHCl₃, or bromoform, CHBr₃) with a strong base like potassium t-butoxide. libretexts.orgmasterorganicchemistry.com These carbenes react with alkenes to form geminal dihalocyclopropanes. wikipedia.org This reaction is also stereospecific. The resulting dihalogenated cyclopropanes are versatile intermediates for further transformations. organicchemistrytutor.com

Table 2: Comparison of Common Cyclopropanation Methods

| Method | Reagent(s) | Reactive Species | Key Features | Reference(s) |

|---|---|---|---|---|

| Simmons-Smith | CH₂I₂ + Zn(Cu) | Iodomethylzinc iodide (Carbenoid) | Stereospecific; often requires directing groups like hydroxyls. | nih.govorganic-chemistry.org |

| Diazo Compounds | CH₂N₂ + light/heat | Methylene Carbene | Stereospecific; diazomethane is toxic and explosive. | wikipedia.orgmasterorganicchemistry.comalmerja.net |

Catalytic Coupling and Functional Group Interconversion in Constructing the Aryl-Cyclopropyl Framework

After the formation of either the aromatic or the cyclopropyl precursor, catalytic cross-coupling reactions are powerful tools for forging the final aryl-cyclopropyl C-C bond. These reactions typically employ a palladium or nickel catalyst. libretexts.org

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Halides

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds. dartmouth.edu The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orgnrochemistry.com

Several named reactions are particularly relevant for synthesizing aryl-cyclopropyl structures:

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a cyclopropylboronic acid) with an organohalide (such as 1,3-dibromo-5-fluorobenzene). wikipedia.orglibretexts.org The reaction is performed in the presence of a palladium catalyst and a base. libretexts.orgacs.org It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. rsc.org The reactivity of the halide follows the trend I > OTf > Br >> Cl. libretexts.orgwikipedia.org

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This method is highly effective for forming C(sp²)-C(sp³) bonds. nih.govacs.org For the synthesis of the target molecule, a cyclopropylzinc halide could be coupled with a dihalofluorobenzene. Palladium catalysts generally offer higher yields and functional group tolerance than nickel. wikipedia.org

Kumada Coupling : As one of the earliest cross-coupling reactions developed, the Kumada coupling uses a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an aryl or vinyl halide, typically with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org The synthesis could involve reacting a cyclopropylmagnesium bromide with a suitable aryl bromide. nrochemistry.com A significant limitation is the high reactivity of the Grignard reagent, which restricts the tolerance of sensitive functional groups like alcohols or carbonyls. nrochemistry.comwikipedia.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Aryl Partner | Catalyst System (Typical) | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Cyclopropylboronic acid | Aryl Halide/Triflate | Pd(0) complex, Base | wikipedia.orglibretexts.orgnih.gov |

| Negishi | Cyclopropylzinc halide | Aryl Halide/Triflate | Pd(0) or Ni(0) complex | organic-chemistry.orgwikipedia.orgnih.gov |

Bromine-Magnesium Exchange Reactions for Aryl Bromides

The preparation of Grignard reagents via bromine-magnesium exchange is a foundational reaction in organic synthesis and is critical for reactions like the Kumada coupling. This reaction involves the direct insertion of magnesium metal into a carbon-bromine bond of an aryl bromide. The resulting arylmagnesium bromide (a Grignard reagent) is a potent nucleophile and a strong base.

This transformation is essential for activating the aryl bromide, converting it from an electrophilic substrate into a nucleophilic one suitable for cross-coupling. For instance, in a potential synthesis of the target compound, 1,3-dibromo-5-fluorobenzene could be selectively converted into 3-bromo-5-fluorophenylmagnesium bromide. This intermediate can then be coupled with a cyclopropyl electrophile. The high reactivity of the Grignard reagent, however, means that the reaction must be carried out under anhydrous conditions and is incompatible with acidic protons in the substrate. wikipedia.org

Halogen-Induced Controllable Cyclizations

Halogen-induced cyclizations, also known as halocyclizations, are powerful reactions for constructing carbocyclic and heterocyclic systems from unsaturated precursors. mdpi.comnih.gov These reactions are initiated by the electrophilic attack of a halogen source (like I₂ or Br₂) on an unsaturated bond (alkene or alkyne). researchgate.net This attack forms a cyclic halonium intermediate (e.g., a bromonium or iodonium (B1229267) ion). mdpi.comnih.gov

Following the formation of the halonium ion, an intramolecular nucleophile attacks the intermediate to close the ring. This nucleophilic attack can be performed by various functional groups, leading to a wide range of cyclic products. mdpi.com For instance, an unsaturated carboxylic acid can undergo halolactonization. researchgate.netresearchgate.net The regioselectivity of the ring closure (endo vs. exo) can often be controlled by the substrate and reaction conditions. mdpi.com The resulting cyclic product contains a halogen atom, which can be used for further synthetic transformations. mdpi.com While not a direct route to the target compound's core structure, this methodology is crucial for building complex, functionalized cyclic frameworks that might be part of more elaborate analogous structures. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-dibromo-5-fluorobenzene |

| 1-Bromo-3-cyclopropyl-5-fluorobenzene |

| 3-bromo-5-fluorophenylmagnesium bromide |

| Bromoform |

| Chloroform |

| Cyclopropylmagnesium bromide |

| Diazomethane |

| Diiodomethane |

| Iodomethylzinc iodide |

| Methyl phenyldiazoacetate |

| Potassium t-butoxide |

Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation

Microwave Spectroscopy for Quantized Rotational States and Molecular Shape Determination

No publicly available research data exists for the microwave spectroscopic analysis of 1-bromo-3-cyclopropyl-5-fluorobenzene.

Computational and Theoretical Chemistry Studies of 1 Bromo 3 Cyclopropyl 5 Fluorobenzene

Quantum Chemical Calculation Approaches for Molecular Properties

Ab Initio Methods (e.g., Hartree-Fock, CASSCF/CASPT2)

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point for molecular orbital structures, it does not fully account for electron correlation, which can be crucial for accurate energy predictions.

For more complex electronic phenomena, such as excited states or systems with significant electron correlation, more advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and its perturbation theory correction (CASPT2) are employed. These methods provide a more detailed and accurate description of the electronic states by considering a larger portion of the electron correlation. For halogenated aromatic compounds, ab initio methods can be used to study fundamental interactions and reaction mechanisms, such as nucleophilic aromatic substitution. acs.org

Density Functional Theory (DFT) (e.g., B3LYP Functional)

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. Unlike wavefunction-based ab initio methods, DFT calculates the total energy of the system based on its electron density.

A widely used variant is the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals. quora.com This functional has proven effective for a wide range of molecular systems. For molecules like 1-bromo-3-fluorobenzene (B1666201), DFT methods, including B3LYP, have been successfully used to calculate optimized geometries, vibrational frequencies (for IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps. nih.gov These calculations show good agreement with experimental data, demonstrating the reliability of the B3LYP functional for halogenated benzene (B151609) derivatives. nih.govfurman.edu

Conformational Analysis and Energy Landscapes

The presence of a flexible substituent like the cyclopropyl (B3062369) group introduces conformational complexity. The orientation of the cyclopropyl ring relative to the benzene ring can significantly impact the molecule's energy and properties. The two primary conformations are the "bisected" and "perpendicular" forms.

Computational methods are essential for exploring the potential energy surface (PES) of 1-bromo-3-cyclopropyl-5-fluorobenzene. By systematically rotating the cyclopropyl group and calculating the energy at each step, a detailed energy landscape can be constructed. This analysis reveals the most stable conformer (the global minimum on the PES) and the energy barriers to rotation between different conformations. For substituted naphthalenes, which share similarities with substituted benzenes, the B3LYP-D3 functional has been used to accurately predict rotational barriers. nih.gov

Table 1: Hypothetical Relative Energies of 1-Bromo-3-cyclopropyl-5-fluorobenzene Conformers

| Conformation | Dihedral Angle (C-C-C-H) | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Bisected | 0° | 0.00 | B3LYP/6-311++G(d,p) |

| Perpendicular (Transition State) | 90° | 8.50 | B3LYP/6-311++G(d,p) |

Molecular Modeling and Simulation for Complex Systems

While quantum chemical calculations are excellent for single molecules (in the gas phase), molecular modeling and simulation techniques are used to study molecules in more complex environments, such as in solution or interacting with other molecules like proteins. nih.gov

Co-solvent molecular dynamics (MD) simulations, for example, can be used to investigate how halogenated benzene probes interact with biological targets. nih.gov These simulations can identify key interaction sites, such as those involving halogen bonding. For 1-bromo-3-cyclopropyl-5-fluorobenzene, MD simulations could be used to understand its behavior in different solvents or its potential to bind to a protein active site, providing insights relevant to materials science and drug design.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry is an indispensable tool for interpreting experimental spectra. By calculating spectroscopic parameters, theoretical models can help assign peaks in experimental data and provide a deeper understanding of the underlying molecular structure and vibrations.

For 1-bromo-3-fluorobenzene, a closely related compound, DFT calculations with the B3LYP functional have been used to predict rotational constants. furman.edu These theoretical constants are crucial for analyzing microwave spectroscopy data to determine the precise three-dimensional shape of the molecule. Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption wavelengths, aiding in the interpretation of UV-Vis spectra. nih.gov

Table 2: Predicted Spectroscopic Parameters for 1-Bromo-3-cyclopropyl-5-fluorobenzene

| Parameter | Predicted Value | Spectroscopic Method | Computational Method |

|---|---|---|---|

| Rotational Constant A | ~1800 MHz | Microwave | B3LYP/6-311++G(d,p) |

| C-Br Stretch Frequency | ~680 cm-1 | IR/Raman | B3LYP/6-311++G(d,p) |

| C-F Stretch Frequency | ~1250 cm-1 | IR/Raman | B3LYP/6-311++G(d,p) |

| First Electronic Transition | ~270 nm | UV-Vis | TD-DFT/B3LYP |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be mapped out. This allows for the determination of activation energies and reaction rates, providing a detailed picture of how a reaction proceeds.

For 1-bromo-3-cyclopropyl-5-fluorobenzene, a key reaction type is electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles to specific positions on the ring. DFT calculations can be used to model the addition of an electrophile to the different available sites on the benzene ring. nih.gov By comparing the activation energies for substitution at each position, the regioselectivity of the reaction can be predicted. Such studies have been performed for a wide range of substituted benzenes to understand the directing effects of various functional groups. nih.govmsu.edu These computational approaches can clarify whether a reaction proceeds through a single-step or multi-step mechanism and identify the rate-determining step. acs.org

Transition State Characterization and Reaction Energetics

Computational chemistry provides powerful tools for elucidating reaction mechanisms by characterizing the structures of transition states and calculating the energetics of reaction pathways. For a molecule like 1-bromo-3-cyclopropyl-5-fluorobenzene, these studies would be crucial in understanding its reactivity, particularly in reactions involving the carbon-bromine (C-Br) or carbon-fluorine (C-F) bonds, or reactions at the aromatic ring.

Theoretical investigations would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. The transition state, which is a first-order saddle point on this surface, represents the highest energy barrier along the reaction coordinate. Locating and characterizing this transient species is a key goal of these computational studies.

Table 1: Illustrative Reaction Energetics for a Hypothetical Nucleophilic Aromatic Substitution

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Meisenheimer Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -10.3 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a computational study of reaction energetics. The values are based on typical energy profiles for nucleophilic aromatic substitution reactions.

Dissociation Mechanism Studies

The dissociation of the C-Br or C-F bond in 1-bromo-3-cyclopropyl-5-fluorobenzene is another area of significant interest for computational investigation. Photodissociation studies on similar molecules, such as bromofluorobenzenes and other aryl halides, have revealed complex mechanisms involving excited electronic states.

Computational studies would likely focus on the cleavage of the C-Br bond, as it is weaker than the C-F bond. These investigations would involve calculating the potential energy curves of the ground and excited electronic states as a function of the C-Br bond length. Such calculations can reveal whether the dissociation proceeds directly from an excited state or involves crossings between different potential energy surfaces.

For example, upon absorption of ultraviolet light, the molecule could be promoted to an excited ππ* state. From there, it could cross over to a repulsive πσ* state, leading to the dissociation of the C-Br bond. The nature and position of these curve crossings are critical in determining the dynamics and outcome of the dissociation process.

Table 2: Exemplary Calculated Properties for C-Br Bond Dissociation

| Property | Calculated Value |

| C-Br Bond Dissociation Energy (Ground State) | ~70-75 kcal/mol |

| Vertical Excitation Energy (ππ*) | ~5.0-5.5 eV |

| Transition State Energy for Dissociation | Dependent on excited state surface |

Note: The data presented here is illustrative and based on general values for aryl bromides. Specific calculations for 1-bromo-3-cyclopropyl-5-fluorobenzene would be required for precise values.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. For 1-bromo-3-cyclopropyl-5-fluorobenzene, QSPR models could be developed to predict properties such as boiling point, solubility, or toxicity.

The development of a QSPR model involves several steps. First, a dataset of molecules with known experimental values for the property of interest is compiled. Then, a set of molecular descriptors is calculated for each molecule in the dataset. These descriptors are numerical representations of the molecular structure and can include constitutional, topological, geometrical, and electronic parameters. Finally, a mathematical model is built to establish a correlation between the molecular descriptors and the property.

For substituted benzenes, a wide range of descriptors have been used in QSPR studies. acs.orgresearchgate.net These can include simple counts of atoms and bonds, molecular weight, and more complex quantum chemical descriptors such as orbital energies (HOMO and LUMO) and partial atomic charges. researchgate.net

Table 3: Selected Molecular Descriptors Potentially Relevant for QSPR Modeling

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of Halogen Atoms |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

Note: This table lists general classes of descriptors that are commonly used in QSPR studies of aromatic compounds.

A hypothetical QSPR equation for predicting a property (P) might take the form:

P = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where c₀, c₁, c₂, etc., are coefficients determined through statistical regression analysis. The predictive power of the QSPR model would then be validated using an external set of compounds not used in the model development.

Emerging Applications and Future Research Directions

Design of Advanced Synthetic Intermediates and Building Blocks

1-Bromo-3-cyclopropyl-5-fluorobenzene serves as a valuable building block in organic synthesis, primarily due to the differential reactivity of its functional groups. The presence of a bromine atom allows for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular frameworks. This compound is a key intermediate for synthesizing more elaborate molecules for the pharmaceutical and agrochemical industries. evitachem.com

The strategic placement of the cyclopropyl (B3062369) and fluoro groups on the benzene (B151609) ring influences the reactivity and electronic properties of the molecule. This makes it a desirable precursor for creating advanced, three-dimensional molecular scaffolds that are increasingly sought after in drug discovery to explore new chemical space. whiterose.ac.uk The utility of aryl halides containing cyclopropyl groups is well-established in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and stereoselectivity. tandfonline.comtandfonline.com For instance, reactions like the Suzuki-Miyaura coupling can be employed to substitute the bromine atom, introducing a wide array of organic substituents. whiterose.ac.uktandfonline.com

Below is a table summarizing key cross-coupling reactions where 1-bromo-3-cyclopropyl-5-fluorobenzene can serve as a key reactant.

| Reaction Name | Catalyst/Reagent Example | Bond Formed | Potential Product Class |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Boronic Acid | C-C | Biaryls, Aryl-alkenes |

| Buchwald-Hartwig Amination | Pd Catalyst / Amine | C-N | Aryl amines |

| Sonogashira Coupling | Pd/Cu Catalyst / Alkyne | C-C (sp²-sp) | Aryl alkynes |

| Heck Reaction | Pd Catalyst / Alkene | C-C | Aryl-substituted alkenes |

| Stille Coupling | Pd Catalyst / Organostannane | C-C | Biaryls, Aryl-ketones |

This table presents potential applications based on the known reactivity of aryl bromides.

Exploration in Materials Science and Functional Molecule Development

The distinct electronic properties conferred by the fluorine and cyclopropyl groups make 1-bromo-3-cyclopropyl-5-fluorobenzene an attractive candidate for the development of novel materials. Halogenated aromatic compounds are integral to the field of materials science, finding use in the creation of liquid crystals, flame retardants, and organic electronic materials. The introduction of fluorine can enhance properties such as thermal stability and solubility in organic solvents, while the cyclopropyl group can influence molecular packing and electronic characteristics.

This compound can be used as a building block for creating materials with specific electronic properties. evitachem.com Its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely tune the electronic structure through substitution at the bromine position allows for the systematic design of functional molecules with desired optical and electronic properties.

Development of Novel Catalytic Systems Utilizing Halogenated Cyclopropyl Motifs

The structure of 1-bromo-3-cyclopropyl-5-fluorobenzene itself offers possibilities for the design of novel ligands and catalysts. The cyclopropyl group is a strained ring system with unique electronic properties, and when incorporated into ligand scaffolds, it can influence the steric and electronic environment of a metal center in a catalytic complex. nih.gov

Research into palladium-catalyzed reactions has demonstrated the effectiveness of various ligands in facilitating the coupling of aryl halides. tandfonline.comnih.gov By modifying 1-bromo-3-cyclopropyl-5-fluorobenzene, for example by replacing the bromine with a phosphine (B1218219) group, new ligands could be synthesized. These new ligands, featuring the fluorinated cyclopropylbenzene (B146485) motif, could offer unique selectivity and reactivity in catalytic transformations, such as asymmetric catalysis where fine-tuning of the catalyst's chiral pocket is crucial. scispace.com The development of catalytic systems based on this motif could lead to more efficient and selective methods for synthesizing valuable chemical compounds.

Synergistic Integration of Experimental and Computational Methodologies

To fully unlock the potential of 1-bromo-3-cyclopropyl-5-fluorobenzene, a combined approach using both experimental synthesis and computational modeling is essential. Computational chemistry can provide deep insights into the molecule's properties and reactivity, guiding experimental work and accelerating the discovery process. nih.gov

Theoretical studies can be used to predict reaction outcomes, elucidate reaction mechanisms, and understand the electronic structure of both the building block and its derivatives. nih.gov For example, density functional theory (DFT) calculations can be employed to model the transition states of cross-coupling reactions, helping to optimize reaction conditions such as catalyst, ligand, and temperature. acs.org This synergistic approach allows for a more rational design of new functional molecules and materials. By combining computational predictions with empirical results, researchers can more efficiently explore the vast chemical space accessible from this versatile building block, leading to the faster development of new technologies and chemical entities. nih.gov

Q & A

Basic: What are the preferred synthetic routes for 1-Bromo-3-cyclopropyl-5-fluorobenzene, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves sequential halogenation and cyclopropane functionalization. A common approach is:

Electrophilic Aromatic Substitution : Bromination of 3-cyclopropyl-5-fluorobenzene using Br₂ with FeBr₃ as a catalyst at 0–5°C to minimize polybromination .

Cyclopropane Stability : Ensure reaction conditions (e.g., low temperature, inert atmosphere) preserve the cyclopropyl group, which is sensitive to ring-opening under strong acids/bases .

Key Parameters :

- Purity of starting material (>95% by HPLC, as in ).

- Reaction monitoring via TLC (hexane:EtOAc 8:2) or GC-MS .

Basic: How is 1-Bromo-3-cyclopropyl-5-fluorobenzene characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

- NMR :

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 243.9 (C₉H₇BrF) .

- X-ray Crystallography : Resolves regiochemistry in cases of ambiguous substitution (e.g., distinguishing 1,3,5-trisubstituted isomers) .

Advanced: What challenges arise in Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-3-cyclopropyl-5-fluorobenzene?

Methodological Answer:

- Cyclopropane Stability : Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) are preferred to avoid ring-opening. Elevated temperatures (>80°C) degrade the cyclopropane .

- Electronic Effects : The electron-withdrawing fluorine and bromine reduce aryl boronic acid reactivity. Use electron-rich boronic esters and optimize solvent polarity (e.g., DMF/H₂O vs. THF) .

- Byproduct Analysis : Monitor for debromination or cyclopropane fragmentation via LC-MS .

Advanced: How does steric hindrance from the cyclopropyl group influence regioselectivity in nucleophilic aromatic substitution?

Methodological Answer:

- Steric vs. Electronic Effects : The cyclopropyl group introduces steric bulk, directing nucleophiles to the less hindered para position relative to fluorine. This competes with electronic effects (fluorine as a meta-director).

- Case Study : In amination reactions, NH₃/NaN₃ in DMSO at 60°C yields 70% para-substituted product vs. 30% meta .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition state energies to rationalize selectivity .

Advanced: What computational tools predict the reactivity of 1-Bromo-3-cyclopropyl-5-fluorobenzene in novel reactions?

Methodological Answer:

- Retrosynthesis Software : Tools like Pistachio and Reaxys propose synthetic pathways using known bromo/cyclopropyl benzene reactions .

- Docking Studies : For drug discovery, AutoDock Vina models interactions between the compound and biological targets (e.g., kinase enzymes) .

- Reactivity Descriptors : Fukui indices (calculated via Gaussian 16) identify electrophilic/nucleophilic sites on the aromatic ring .

Data Contradictions: How should researchers address discrepancies in reported solubility and stability data?

Methodological Answer:

- Solubility Variability : Conflicting data (e.g., DMSO vs. THF solubility) may arise from purity differences. Validate via gravimetric analysis: dissolve 10 mg in 1 mL solvent, filter, and quantify undissolved residue .

- Stability Under Storage : Some studies report decomposition at −20°C, while others suggest stability. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Meta-Analysis : Compare datasets from EPA DSSTox (high-quality) vs. commercial catalogs (variable QC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.